molecular formula C16H17N3O7 B2789122 N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide CAS No. 862808-71-7

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B2789122
CAS No.: 862808-71-7
M. Wt: 363.326
InChI Key: SZAPURFXCIJNEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide is a synthetic small molecule featuring a hybrid heterocyclic structure . This compound is built from a 3,4,5-trimethoxybenzamide moiety linked to a 5,6-dihydro-1,4-dioxinyl-substituted 1,3,4-oxadiazole ring. The 3,4,5-trimethoxybenzyl group is a privileged structure in medicinal chemistry, known to be a key pharmacophore in tubulin-binding agents like combretastatin A-4 and in established pharmaceutical compounds such as the antiemetic drug trimethobenzamide . Simultaneously, the 1,3,4-oxadiazole core is a versatile heterocycle extensively studied for its broad spectrum of pharmacological activities, serving as a key scaffold in the development of novel therapeutic agents . This unique architecture makes it a valuable candidate for chemical biology and early-stage drug discovery research. Potential applications include serving as a building block in the synthesis of more complex molecules, acting as a core structure in the development of targeted screening libraries, and functioning as a lead compound for structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore its potential interactions with biological targets, such as enzymes and receptors. Its structure suggests potential for investigation in areas like apoptosis regulation, given that similar trimethoxyphenyl-linked heterocycles have been studied as caspase-3 inhibitors , and microtubule dynamics, based on the known activity of the trimethoxyphenyl pharmacophore . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O7/c1-21-10-6-9(7-11(22-2)13(10)23-3)14(20)17-16-19-18-15(26-16)12-8-24-4-5-25-12/h6-8H,4-5H2,1-3H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZAPURFXCIJNEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(O2)C3=COCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of a 1,3,4-oxadiazole ring and a 1,4-dioxin moiety. Its structure can be represented as follows:

IUPAC Name N 5 5 6 dihydro 1 4 dioxin 2 yl 1 3 4 oxadiazol 2 yl 3 4 5 trimethoxybenzamide\text{IUPAC Name N 5 5 6 dihydro 1 4 dioxin 2 yl 1 3 4 oxadiazol 2 yl 3 4 5 trimethoxybenzamide}

This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes such as thymidylate synthase and histone deacetylase (HDAC), which are crucial in cancer cell proliferation and survival .
  • Apoptosis Induction : It has been suggested that the compound can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and death .

Biological Activities

The compound exhibits a range of biological activities that are summarized in the following table:

Activity Description
Anticancer Inhibits cancer cell proliferation and induces apoptosis in various cancer types .
Antimicrobial Shows potential antimicrobial properties against various pathogens .
Antitubercular Demonstrated activity against Mycobacterium tuberculosis strains .
Anti-inflammatory May reduce inflammation through modulation of immune responses .

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of related oxadiazole derivatives on multiple cancer cell lines (A549, MCF-7). Results indicated significant anticancer activity compared to standard treatments like doxorubicin .
  • Antimicrobial Efficacy : Research highlighted the antimicrobial properties of oxadiazole derivatives against gram-positive and gram-negative bacteria. The mechanism was linked to inhibition of bacterial cell wall synthesis .
  • Antitubercular Activity : Investigations into the antitubercular effects revealed that certain derivatives showed promising activity against resistant strains of Mycobacterium tuberculosis. The structure-activity relationship (SAR) indicated that modifications to the oxadiazole ring could enhance efficacy .

Summary of Findings

The biological activity of this compound is supported by a variety of studies indicating its potential as an anticancer and antimicrobial agent. The understanding of its mechanism through enzyme inhibition and apoptosis induction provides a foundation for further research into its therapeutic applications.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a combination of a 1,3,4-oxadiazole ring and a 1,4-dioxin moiety , along with a trimethoxybenzamide group. The synthesis typically involves multiple steps:

  • Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and carboxylic acid derivatives under dehydrating conditions.
  • Synthesis of the Dioxin Moiety : The dioxin ring can be formed via the reaction of diols with dihalides under basic conditions.
  • Coupling Reaction : The final step involves coupling the oxadiazole and dioxin intermediates with trimethoxybenzoyl chloride using a base such as triethylamine.

Antimicrobial Activity

Research indicates that compounds featuring oxadiazole rings exhibit significant antimicrobial properties. N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide has been studied for its ability to inhibit bacterial growth by disrupting cell wall synthesis or interfering with essential metabolic pathways. In vitro studies have shown promising results against various strains of bacteria.

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance:

  • Mechanism of Action : The compound may inhibit key enzymes involved in cell proliferation or induce oxidative stress leading to cell death.
  • Case Studies : Various case studies have reported its efficacy against different cancer cell lines, showcasing its potential as a lead compound for further drug development.

Material Science Applications

In addition to biological applications, this compound is being explored for its utility in material science:

  • Polymer Chemistry : The unique functional groups allow for the incorporation of this compound into polymer matrices to enhance properties such as thermal stability and mechanical strength.
  • Sensor Development : Its electronic properties make it suitable for developing sensors that can detect specific biomolecules or environmental pollutants.

Comparison with Similar Compounds

Research Findings and Implications

  • Further testing against Gram-positive and Gram-negative strains is warranted.
  • Anticancer Prospects : The 3,4,5-trimethoxyphenyl group is a hallmark of tubulin inhibitors (e.g., combretastatin analogues ). The dihydrodioxin moiety may mimic the cis-stilbene structure of combretastatins, positioning the compound as a microtubule-disruption agent.
  • Synthetic Accessibility : The target compound’s synthesis likely follows established protocols for oxadiazole formation (e.g., cyclization of acyl hydrazides ), though the dihydrodioxin substituent may require specialized coupling reagents.

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions impact yield and purity?

The synthesis involves multi-step organic reactions, including:

  • Nucleophilic substitution to form the oxadiazole ring.
  • Condensation reactions to link the dihydrodioxin moiety to the benzamide core .
    Key optimization parameters :
  • Temperature control during reflux (e.g., 80–100°C) to prevent side reactions.
  • Reaction time monitoring (typically 6–12 hours) to maximize intermediate formation.
  • Solvent selection (e.g., DMF or THF) to enhance solubility of intermediates.
    Purity assurance : Use column chromatography (silica gel) or recrystallization (ethanol/water mixtures) .

Q. What spectroscopic and chromatographic techniques are critical for structural validation?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substitution patterns (e.g., trimethoxybenzamide protons at δ 3.8–4.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Purity >95% is achievable using reverse-phase C18 columns (acetonitrile/water mobile phase) .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]+^+ peak at ~415 g/mol) .

Q. What are the compound’s key physicochemical properties relevant to formulation?

PropertyValue/MethodReference
Melting Point180–185°C (DSC)
Solubility (DMSO)>50 mg/mL
LogP (octanol/water)~2.5 (calculated via ChemDraw)

Advanced Research Questions

Q. How does the compound interact with biological targets, and what assays validate its mechanism?

  • In vitro binding assays : Surface Plasmon Resonance (SPR) or fluorescence polarization to measure affinity for kinases or receptors (e.g., IC50_{50} values <10 µM for kinase inhibition) .
  • Cellular assays : Apoptosis (Annexin V staining) or cell cycle arrest (flow cytometry) in cancer cell lines (e.g., MCF-7, HeLa) .
    Mechanistic insights : The oxadiazole and dihydrodioxin moieties may stabilize π-π stacking with ATP-binding pockets .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Modifications to the oxadiazole ring : Substituting with thiadiazole (e.g., replacing oxygen with sulfur) reduces metabolic instability but may alter target selectivity .
  • Methoxy group adjustments : Removing the 3-methoxy group on benzamide decreases solubility but enhances membrane permeability .
    Case study : Derivatives with fluorinated dihydrodioxin show improved bioavailability (AUC increased by 40% in murine models) .

Q. What computational strategies predict the compound’s pharmacokinetic and toxicity profiles?

  • Molecular Dynamics (MD) Simulations : Assess binding stability with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic pathways .
  • ADMET prediction tools (e.g., SwissADME): Highlight potential hepatotoxicity risks due to high logP values (>3.0) .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported biological activities?

  • Example : Conflicting IC50_{50} values for kinase inhibition (e.g., 5 µM vs. 15 µM in similar assays).
    Resolution :
    • Standardize assay conditions (e.g., ATP concentration, incubation time).
    • Validate using orthogonal methods (e.g., Western blot for phospho-target quantification) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.